N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
Description
N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenoxy group, a phenyl ring, and a sulfanylidene-pyridine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-15-4-2-5-16(12-15)24-14-9-7-13(8-10-14)21-18(22)17-6-3-11-20-19(17)25/h2-12H,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBNUVYSCYHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with a halogenated phenyl compound under basic conditions to form the methoxyphenoxy intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative, such as 2-chloropyridine-3-carboxamide, using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfanylidene Group:
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.
Use of Catalysts: Employing more efficient catalysts to speed up reactions and increase yield.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the sulfanylidene and pyridine moieties suggests potential activity against various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The sulfanylidene group can form reversible covalent bonds with thiol groups in proteins, affecting their function. Additionally, the pyridine moiety can interact with nucleic acids or other aromatic systems through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-hydroxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[4-(3-ethoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-[4-(3-methoxyphenoxy)phenyl]-2-thioxo-1H-pyridine-3-carboxamide: Similar structure but with a thioxo group instead of a sulfanylidene group.
Uniqueness
N-[4-(3-methoxyphenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is unique due to the combination of its methoxyphenoxy and sulfanylidene-pyridine carboxamide moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
